molecular formula C10H10F3NO B13701616 5-Cyclopropyl-2-(trifluoromethoxy)aniline

5-Cyclopropyl-2-(trifluoromethoxy)aniline

Cat. No.: B13701616
M. Wt: 217.19 g/mol
InChI Key: GAJBJKNWTATGJO-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C10H10F3NO and a molecular weight of 217.18 g/mol . This compound features a trifluoromethoxy group attached to an aniline ring, which is further substituted with a cyclopropyl group. The presence of the trifluoromethoxy group imparts unique chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-(trifluoromethoxy)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction typically involves the coupling of a cyclopropyl-substituted boronic acid with a trifluoromethoxy-substituted aryl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure efficient transmetalation and minimal by-product formation .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

5-Cyclopropyl-2-(trifluoromethoxy)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The cyclopropyl group may contribute to the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-2-(trifluoromethoxy)aniline is unique due to the presence of both the cyclopropyl and trifluoromethoxy groups, which impart distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

5-cyclopropyl-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-9-4-3-7(5-8(9)14)6-1-2-6/h3-6H,1-2,14H2

InChI Key

GAJBJKNWTATGJO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)OC(F)(F)F)N

Origin of Product

United States

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